Indole-3-carbinol hydrate

Overview

Description

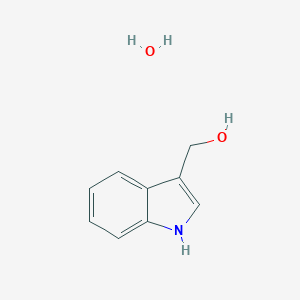

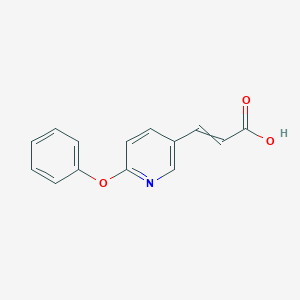

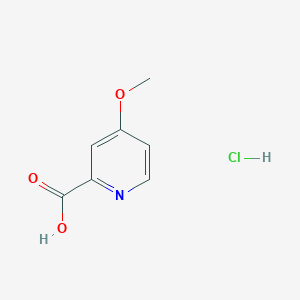

Indole-3-carbinol (I3C) is a substance that the body produces when it breaks down glucobrassicin. It’s a compound found naturally in cruciferous vegetables like cauliflower and broccoli . The empirical formula of Indole-3-carbinol hydrate is C9H11NO2 .

Synthesis Analysis

Indole-3-carbinol (I3C) is produced by the decomposition of indole-3-methyl glucosinolate (I3M) which is widely found in many cruciferous vegetables . In another study, under the temperature between 50-60°C indole-3-carboxaldehyde is reduced with potassium borohydride to give indole-3-carbinol in the presence of methylbenzene and water. The yield of indole-3-carbinol can reach 69.0% .

Molecular Structure Analysis

The molecular weight of Indole-3-carbinol hydrate is 165.19 g/mol . The molecular formula is C9H11NO2 . The InChI is InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8 (7)9;/h1-5,10-11H,6H2;1H2 and the InChIKey is OMEVEHLSJRKSEF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Indole-3-carbinol has been found to undergo reactions involving hydroxyl radicals . More research is needed to fully understand the chemical reactions of Indole-3-carbinol.

Scientific Research Applications

Anti-Cancer Properties

I3C has been extensively studied for its anti-cancer properties . It has shown promising results in both clinical and preclinical trials for its effectiveness in preventing and treating various types of cancers, including cervical dysplasia, prostate cancer, and breast cancer . However, the exact mechanism by which I3C exerts its anti-cancer properties is yet to be fully understood .

Anti-Inflammatory and Antioxidant Properties

I3C also exhibits anti-inflammatory and antioxidant properties . These properties make it a potential therapeutic agent for various inflammatory diseases and conditions caused by oxidative stress .

Modulation of Estrogen Metabolism

Researchers have discovered that I3C can modulate estrogen metabolism . This makes it particularly interesting for individuals concerned with hormone-related conditions such as hormone-dependent cancers, premenstrual syndrome (PMS), and menopause .

Enhancement of DNA Repair

I3C has been found to enhance DNA repair by affecting several of the proteins involved in this process . This could potentially be used to treat various genetic disorders and cancers .

Regulation of Cell Cycle and Apoptosis

I3C has been shown to induce both G1 cell cycle arrest and apoptosis . This property could potentially be used in the treatment of various types of cancers .

Mechanism of Action

Target of Action

Indole-3-carbinol (I3C) primarily targets the aryl hydrocarbon receptor (AhR) . It also interacts with PTEN through WWP1 inhibition . These targets play crucial roles in cellular signaling pathways, influencing cell division, apoptosis, and angiogenesis .

Mode of Action

I3C interacts with its targets to induce significant changes in cellular processes. It activates AhR, which inhibits the activation of receptor-interacting protein kinase 1 (RIPK1) and suppresses NF-κB activation, decreasing the expression of proinflammatory cytokines . I3C also reactivates PTEN, a tumor suppressor, by inhibiting WWP1 .

Pharmacokinetics

The pharmacokinetics of I3C involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . Its metabolite, diindolylmethane (DIM), persists in plasma and tissues for a longer duration .

Result of Action

The action of I3C leads to molecular and cellular effects. It reduces oxidative stress, impedes DNA synthesis, and influences the activation, proliferation, and apoptosis of target cells . I3C also inhibits the proinflammatory cytokines and chemokines, reducing induced liver injuries .

Action Environment

Environmental factors, particularly diet, can influence the action of I3C. For instance, I3C is a natural product found in cruciferous vegetables like broccoli, kale, and brussels sprouts . Its dietary inclusion could prevent some diseases . .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While there is a growing body of evidence from both in vitro and in vivo models that these compounds possess strong potential to prevent several forms of chronic disease such as inflammation, obesity, diabetes, cardiovascular disease, cancer, hypertension, neurodegenerative diseases, and osteoporosis , more research is needed to fully understand the potential of Indole-3-carbinol hydrate in various applications.

properties

IUPAC Name |

1H-indol-3-ylmethanol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-carbinol hydrate | |

CAS RN |

123334-15-6 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)